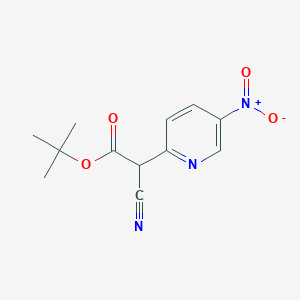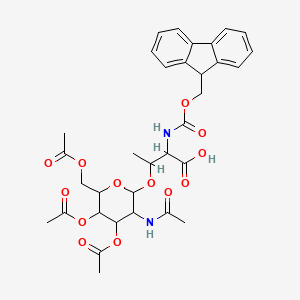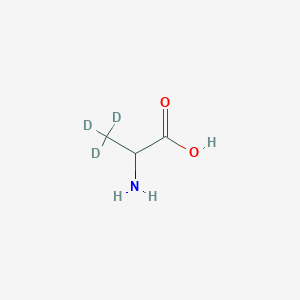
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are a group of heterocyclic compounds characterized by the presence of a five-membered ring containing three nitrogen atoms. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions that can yield various substituted triazoles. For instance, the synthesis of a novel crystalline triazole compound with a phenyl group was achieved through a multi-step reaction, which included the formation of a thione tautomer supported by X-ray crystallography . Another study reported the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, which was characterized by quantum chemical calculations and spectral techniques . Additionally, the synthesis of 4,5-dibromo-1H-1,2,3-triazole derivatives was achieved by reacting with various reagents, such as benzyl chloride, to give products substituted at the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the crystal structure of a triazole-thione compound was determined by XRD, and the presence of hydrogen bonds and other interactions was analyzed . The molecular geometry and vibrational frequencies of another triazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental values .
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, including tautomerism, as seen in the case of thiol↔thione tautomerism . They can also undergo bromine to lithium exchange reactions, which can lead to the formation of lithiated derivatives that can be further reacted to yield substituted triazoles . The reactivity of these compounds can be influenced by their molecular conformation and the presence of weak hydrogen bonds, as observed in the study of 4-(4-H-1,2,4-triazol-4-yl)-2-X-phenylmethanimines .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using a variety of techniques. The physicochemical properties, such as thermal stability and elemental composition, are determined using methods like thermogravimetric analysis (TG/DTG) and CHN-elemental analyses . The electronic and structural properties are studied using quantum chemical calculations, including Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP) . The solubility and energetic behavior in different solvent media can also be examined using computational methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Highly Functionalized Compounds : Research indicates that highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide as a key intermediate (He et al., 2016).
Creation of Trifluoromethyl Sulfones and Sulfonamides : A study describes the synthesis of 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole, showing the versatility of this compound in generating other functional molecules (Meshcheryakov & Shainyan, 2004).
Gas Phase Properties Study : Research on 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole, highlights the exploration of their fundamental properties, such as proton affinity and acidity, which are crucial for understanding their reactivity and potential applications (Wang et al., 2013).
Applications in Organic Chemistry and Material Science
Catalysis and Ligand Synthesis : The use of 4-phenyl-1,2,3-triazole derivatives in synthesizing organosulfur and organoselenium ligands for catalytic applications indicates their role in enhancing chemical reactions, particularly in oxidation and hydrogenation processes (Saleem et al., 2013).
Corrosion Inhibition : Novel triazole derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the practical application of these compounds in industrial contexts, such as in reducing metal corrosion in acidic environments (Nahlé et al., 2021).
Antimicrobial Activity : 1,2,3-Triazole derivatives have been designed and synthesized with potent antimicrobial activities, indicating their potential in developing new antimicrobial agents for various applications (Zhao et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZFVQFYCRRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474600 | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
CAS RN |
58432-26-1 | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)










